1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a pyrazole ring and a sulfonyl group adds to its chemical diversity, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves multiple steps, typically starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The sulfonyl group is usually introduced via sulfonation reactions using sulfonyl chlorides . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides[][4].
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature settings. Major products formed from these reactions include various substituted quinoline and pyrazole derivatives .
Scientific Research Applications
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core but may differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazole derivatives: These compounds contain the pyrazole ring and may exhibit similar bioactivity profiles, but their overall structure and reactivity can differ significantly.
Sulfonyl-containing compounds: The presence of the sulfonyl group can influence the compound’s solubility, stability, and reactivity, distinguishing it from other heterocyclic compounds without this functional group.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its diverse range of applications and potential therapeutic benefits.
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-3-18-10-14(9-17-18)22(20,21)19-11(2)4-5-12-8-13(16)6-7-15(12)19/h6-11H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRIWOSEPKXMBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2C(CCC3=C2C=CC(=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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